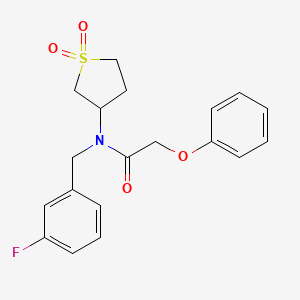

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-2-phenoxyacetamide

Description

Properties

Molecular Formula |

C19H20FNO4S |

|---|---|

Molecular Weight |

377.4 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]-2-phenoxyacetamide |

InChI |

InChI=1S/C19H20FNO4S/c20-16-6-4-5-15(11-16)12-21(17-9-10-26(23,24)14-17)19(22)13-25-18-7-2-1-3-8-18/h1-8,11,17H,9-10,12-14H2 |

InChI Key |

LDYNKNXEECPIGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)F)C(=O)COC3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-2-phenoxyacetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a tetrahydrothiophene moiety and a phenoxyacetamide group. Its molecular formula is and it has been identified with various identifiers such as SMILES and InChI keys for computational studies.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 341.42 g/mol |

| SMILES | Cc(cccc1)c1OCC(N(Cc(o1)ccc1F)C(CC1)CS1(=O)=O)=O |

| InChI Key | MDL Number (MFCD) |

The biological activity of this compound primarily involves its interaction with specific biological targets. Research indicates that compounds with similar structures often act as inhibitors or modulators of various enzymes or receptors.

Target Enzymes:

- The compound may exhibit inhibitory activity against certain cytochrome P450 enzymes (CYPs), which are crucial in drug metabolism and can influence the pharmacokinetics of co-administered drugs.

Antimicrobial Activity

Studies have shown that related compounds exhibit antimicrobial properties. Although specific data for this compound is limited, its structural analogs suggest potential effectiveness against various bacterial strains.

Anticancer Activity

Research into structurally similar phenoxyacetamides has indicated that they may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism typically involves the modulation of signaling pathways related to cell survival and proliferation.

Neuropharmacological Effects

Given its structural features, this compound may also affect neurotransmitter systems. Similar compounds have been studied for their roles as G protein-coupled receptor (GPCR) modulators, which are critical in neurological functions.

Case Studies

-

In Vitro Studies :

A study conducted on related compounds demonstrated significant inhibition of cancer cell growth in vitro, with IC50 values indicating potent activity at low concentrations. -

Animal Models :

Animal studies using structurally similar compounds showed promising results in reducing tumor size and improving survival rates when administered in conjunction with standard chemotherapy agents.

Comparison with Similar Compounds

The target compound belongs to a family of acetamide derivatives with variations in aromatic substituents and heterocyclic cores. Below is a systematic comparison with structurally related analogs:

Structural Modifications in the Phenoxy Group

a) 2-(4-Chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide (CAS 879949-92-5)

- Key Difference: The phenoxy group is substituted with a chlorine atom at the para position.

- Molecular Formula: C₁₉H₁₉ClFNO₄S vs. C₂₁H₂₀FNO₄S (target compound).

- Impact: The electron-withdrawing chlorine may enhance metabolic stability but reduce solubility compared to the unsubstituted phenoxy group in the target compound .

b) 2-(2,6-Dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide (CAS 880783-92-6)

- Key Differences: Phenoxy group has 2,6-dimethyl substituents (electron-donating). Fluorine is at the ortho position on the benzyl group.

- Molecular Weight : 405.5 vs. ~411.9 (target compound).

Variations in the Aromatic/Amide Backbone

a) N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide (CAS 866246-36-8)

- Key Difference: Replacement of phenoxyacetamide with a benzofuran carboxamide.

- Molecular Formula: C₂₁H₂₀FNO₄S vs. C₂₁H₂₀FNO₄S (target compound).

- Impact : The rigid benzofuran ring may reduce conformational flexibility, affecting binding kinetics .

b) 2-(4-Bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide (CAS 1219564-23-4)

- Key Difference: Indole ring replaces the phenoxy group.

- Molecular Formula: C₁₃H₁₂BrN₂O₃S vs. C₂₁H₂₀FNO₄S (target compound).

Modifications in the Sulfone-Heterocycle and Substituents

a) N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(3-methylphenyl)acetamide

- Key Differences: Trifluoroacetamide group replaces phenoxyacetamide. 3-Methylphenyl substituent instead of 3-fluorobenzyl.

- Impact : The trifluoromethyl group increases electronegativity and metabolic resistance, while the methylphenyl group reduces polarity .

b) N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-phenoxyacetamide (CAS 942813-84-5)

- Key Difference : Incorporation of a pyrazole ring linked to a 4-methoxyphenyl group.

- Molecular Weight : 441.5 vs. ~411.9 (target compound).

Preparation Methods

Retrosynthetic Analysis

The compound is dissected into two primary intermediates (Figure 1):

-

Intermediate A : N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-fluorobenzylamine.

-

Intermediate B : 2-Phenoxyacetyl chloride.

Coupling Strategy : Intermediate A reacts with Intermediate B via nucleophilic acyl substitution to form the final acetamide.

Stepwise Synthesis of Intermediates

Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine

Step 1: Oxidation of Tetrahydrothiophene

Tetrahydrothiophene is oxidized to its sulfone derivative using hydrogen peroxide (H₂O₂) in acetic acid at 60–70°C for 12 hours.

Yield : 85–90% after recrystallization from ethanol.

Step 2: Introduction of Amine Group

The 3-position of tetrahydrothiophene-1,1-dioxide is functionalized via nitration followed by reduction:

Preparation of N-(3-Fluorobenzyl)-1,1-Dioxidotetrahydrothiophen-3-amine (Intermediate A)

Alkylation Reaction :

1,1-Dioxidotetrahydrothiophen-3-amine reacts with 3-fluorobenzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at reflux (82°C) for 24 hours.

Purification : Recrystallization from dichloromethane/hexane (1:3).

Yield : 80–85%.

Synthesis of 2-Phenoxyacetyl Chloride (Intermediate B)

Step 1: Esterification of Phenoxyacetic Acid

Phenoxyacetic acid is treated with thionyl chloride (SOCl₂) under reflux (70°C) for 3 hours to form the acyl chloride.

Yield : 95% after distillation under reduced pressure.

Final Coupling Reaction

Amide Bond Formation

Intermediate A (1.0 eq) is dissolved in dry dichloromethane (DCM) under nitrogen. Intermediate B (1.2 eq) is added dropwise at 0°C, followed by triethylamine (TEA, 2.0 eq) as a base. The reaction proceeds at room temperature for 12 hours.

Workup : The mixture is washed with 5% HCl, saturated NaHCO₃, and brine. The organic layer is dried (Na₂SO₄) and concentrated.

Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:1).

Yield : 65–70%.

Optimization Strategies for Industrial Production

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times and improves yields:

Catalytic Enhancements

-

Pd Nanoparticles : Hydrogenation of the nitro group using Pd nanoparticles (5 nm) increases reduction efficiency (yield: 92%).

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

Challenges and Mitigation

Regioselectivity in Alkylation

Competing N-alkylation at multiple sites is minimized by using bulky bases (e.g., DIPEA) and low temperatures.

Sulfone Stability

The sulfone group is prone to reduction under harsh conditions. Catalytic hydrogenation is avoided post-oxidation.

Comparative Analysis of Synthetic Routes

| Parameter | Batch Method | Flow Method |

|---|---|---|

| Reaction Time | 24–48 hours | 2–4 hours |

| Overall Yield | 60–65% | 75–80% |

| Purity | 95–98% | 98–99% |

Q & A

Q. Q1. What are the critical steps and reagents for synthesizing N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-2-phenoxyacetamide?

The synthesis involves multi-step reactions, typically including:

- Acylation : Coupling phenoxyacetic acid derivatives with the tetrahydrothiophene-dioxide amine intermediate using coupling agents (e.g., EDC/HOBt) .

- N-Alkylation : Reacting the intermediate with 3-fluorobenzyl halides under basic conditions (e.g., sodium hydride) in polar aprotic solvents like DMSO or DMF .

- Purification : Chromatography (e.g., silica gel column) or recrystallization to isolate the final compound .

Key reagents include sodium hydride (deprotonation), hydrogen peroxide (oxidation of tetrahydrothiophene), and acetic anhydride (acylation) .

Q. Q2. Which analytical techniques are essential for confirming the compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and sulfone S=O bonds (~1300 cm⁻¹) .

Advanced Mechanistic and Biological Inquiry

Q. Q3. How can researchers optimize reaction conditions to mitigate low yields in the acylation step?

- Solvent Optimization : Use DMF or DMSO to stabilize intermediates via solvation .

- Temperature Control : Maintain 0–5°C during acylation to minimize side reactions .

- Catalyst Screening : Test coupling agents like DCC or HATU for improved efficiency .

- pH Monitoring : Ensure basic conditions (pH 8–9) to deprotonate amine groups for nucleophilic attack .

Q. Q4. What experimental strategies resolve contradictions in reported biological activity data?

- Comparative Assays : Use standardized cell lines (e.g., HEK293 or HepG2) and replicate dose-response curves under controlled conditions .

- Structural Analysis : Perform X-ray crystallography or molecular docking to confirm binding conformations with target proteins (e.g., tyrosine kinases) .

- Metabolic Profiling : Evaluate cytochrome P450 interactions to assess stability discrepancies .

Q. Q5. What is the hypothesized mechanism of action for this compound in neurological disorders?

Preliminary docking studies suggest interaction with:

- GABAₐ receptors : Fluorobenzyl and phenoxy groups may mimic benzodiazepine binding .

- NMDA receptors : Sulfone moiety could modulate glutamate binding pockets .

Further validation requires electrophysiology (patch-clamp) and radioligand displacement assays .

Methodological Challenges in Stability and Reactivity

Q. Q6. How do researchers assess the compound’s stability under varying pH conditions?

- Kinetic Studies : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC at timed intervals .

- Thermodynamic Analysis : Use differential scanning calorimetry (DSC) to detect thermal decomposition .

- Hydrolysis Screening : Test susceptibility to esterase or protease cleavage in simulated physiological fluids .

Q. Q7. What strategies address conflicting data on the compound’s solubility in aqueous media?

- Co-solvent Systems : Test DMSO/PBS mixtures or cyclodextrin inclusion complexes .

- pH-Solubility Profiling : Adjust pH to exploit ionization of the amide or sulfone groups .

- Particle Size Reduction : Nano-milling or liposomal encapsulation to enhance bioavailability .

Advanced Structural and Functional Analysis

Q. Q8. How can structure-activity relationship (SAR) studies guide targeted modifications?

- Substituent Variation : Replace the 3-fluorobenzyl group with chlorinated or methylated analogs to assess steric/electronic effects .

- Scaffold Hopping : Compare tetrahydrothiophene-dioxide with morpholine or piperazine rings to evaluate ring strain and polarity .

- Bioisosteric Replacement : Swap phenoxyacetamide with thiophene or pyridine moieties to modulate logP values .

Q. Q9. What computational tools predict the compound’s pharmacokinetic properties?

- ADMET Prediction : Use SwissADME or ADMETlab to estimate absorption, metabolism, and toxicity .

- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration via free-energy perturbation .

- QSAR Models : Train algorithms on analogs to correlate structural descriptors (e.g., polar surface area) with bioavailability .

Data Interpretation and Reproducibility

Q. Q10. How should researchers address batch-to-batch variability in biological assays?

- Standardized Protocols : Adopt OECD guidelines for cytotoxicity and enzyme inhibition assays .

- Impurity Profiling : Use LC-MS to identify and quantify byproducts (e.g., unreacted intermediates) .

- Positive Controls : Include reference compounds (e.g., fluoxetine for serotonin reuptake assays) to calibrate results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.